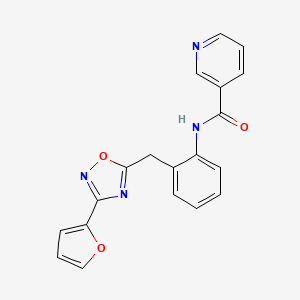

N,N-diethyl-7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to N,N-diethyl-7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridine-3-carboxamide have demonstrated significant anticancer properties. For instance, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibited potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds induced apoptosis and cell cycle arrest, suggesting their potential as cancer therapeutic agents (Ravichandiran et al., 2019).

Synthetic Chemistry Applications

In synthetic chemistry, compounds like this compound serve as powerful ligands. For example, an amide derived from 4-hydroxy-L-proline facilitated the Cu-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, leading to the formation of (hetero)aryl methylsulfones. This process is crucial for creating pharmaceutically relevant compounds (Ma et al., 2017).

Dyeing and Textile Industry

Derivatives of naphthalimides, similar in structure to the compound , have been utilized in the development of new acid dyes for the textile industry. These dyes are capable of coloring wool and polyamide fabrics, offering a range of hues from red to violet with good fastness properties (Hosseinnezhad et al., 2017).

Anti-Inflammatory and Analgesic Agents

N,N-Disubstituted naphthyridine derivatives have shown promising anti-inflammatory and analgesic activities without acute gastrolesivity, making them potential candidates for new therapeutic agents. These compounds have demonstrated the ability to modulate pain and inflammation effectively (Grossi et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is the Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) . LMWPTP is a positive regulator of tumor progression and has been associated with resistance and migration of tumor cells .

Mode of Action

The compound acts as an inhibitor of LMWPTP . It binds to the LMWPTP phospho-cysteine intermediate and fully occupies the active site, preventing the enzyme from carrying out its function .

Result of Action

The inhibition of LMWPTP by this compound can potentially reduce tumor progression and metastasis . .

properties

IUPAC Name |

N,N-diethyl-7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(11-9-15)29(4,27)28/h7-13H,5-6H2,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUGTOYJMPSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878472.png)